molecular formula C13H17ClO3 B3005817 3-Methoxy-4-(pentyloxy)benzoyl chloride CAS No. 113628-74-3

3-Methoxy-4-(pentyloxy)benzoyl chloride

Cat. No.: B3005817
CAS No.: 113628-74-3
M. Wt: 256.73
InChI Key: BAVFWXHLBYMLRJ-UHFFFAOYSA-N
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Description

3-Methoxy-4-(pentyloxy)benzoyl chloride is a chemical compound with the molecular formula C13H17ClO3 and a molecular weight of 256.73 g/mol . It is a specialty product primarily used in proteomics research . This compound is characterized by the presence of a benzoyl chloride group substituted with methoxy and pentyloxy groups on the benzene ring.

Scientific Research Applications

3-Methoxy-4-(pentyloxy)benzoyl chloride is used in various scientific research applications, including:

    Proteomics Research: It is used as a reagent for the modification of proteins and peptides.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of potential therapeutic agents.

    Material Science: It is used in the synthesis of functional materials with specific properties.

Mechanism of Action

Target of Action

Benzoyl chloride compounds are generally known to be reactive acylating agents . They can react with various biological molecules such as carboxylic acids, alcohols, and amines .

Mode of Action

The mode of action of 3-Methoxy-4-(pentyloxy)benzoyl chloride is likely to involve acylation reactions with its targets. In these reactions, the benzoyl chloride moiety of the compound acts as an acyl donor, transferring its acyl group to the target molecule . This can result in the formation of carboxylic anhydrides, esters, or amides, depending on the nature of the target .

Biochemical Pathways

It’s worth noting that benzoyl chloride compounds are often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .

Pharmacokinetics

The pharmacokinetics of such compounds can be influenced by factors such as their molecular weight, lipophilicity, and chemical stability .

Result of Action

The compound’s acylation reactions can lead to significant changes in the structure and function of its target molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is likely to be sensitive to conditions such as temperature, pH, and the presence of other reactive species . These factors can affect the compound’s reactivity, stability, and the rate at which it undergoes reactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(pentyloxy)benzoyl chloride typically involves the acylation of 3-methoxy-4-(pentyloxy)benzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Methoxy-4-(pentyloxy)benzoic acid+Thionyl chloride3-Methoxy-4-(pentyloxy)benzoyl chloride+SO2+HCl\text{3-Methoxy-4-(pentyloxy)benzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Methoxy-4-(pentyloxy)benzoic acid+Thionyl chloride→3-Methoxy-4-(pentyloxy)benzoyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted under inert atmosphere to prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(pentyloxy)benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-methoxy-4-(pentyloxy)benzoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    3-Methoxy-4-(pentyloxy)benzoic acid: Formed by hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoyl chloride: Similar structure but lacks the pentyloxy group.

    3-Methoxybenzoyl chloride: Similar structure but lacks the pentyloxy group.

    4-Pentyloxybenzoyl chloride: Similar structure but lacks the methoxy group.

Uniqueness

3-Methoxy-4-(pentyloxy)benzoyl chloride is unique due to the presence of both methoxy and pentyloxy groups on the benzene ring. This dual substitution pattern imparts specific reactivity and selectivity in its chemical reactions, making it a valuable reagent in various research applications.

Properties

IUPAC Name

3-methoxy-4-pentoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3/c1-3-4-5-8-17-11-7-6-10(13(14)15)9-12(11)16-2/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVFWXHLBYMLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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